![molecular formula C7HBrCl3NS B12952799 2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
2-Bromo-4,6,7-trichlorobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,6,7-trichlorobenzo[d]thiazole is a heterocyclic compound containing a thiazole ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of benzo[d]thiazole derivatives. The reaction conditions often include the use of bromine and chlorine sources, along with suitable solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,6,7-trichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states .
Applications De Recherche Scientifique
2-Bromo-4,6,7-trichlorobenzo[d]thiazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Bromo-4,6,7-trichlorobenzo[d]thiazole include other halogenated benzo[d]thiazole derivatives, such as:
- 2-Chloro-4,6,7-trichlorobenzo[d]thiazole
- 2-Fluoro-4,6,7-trichlorobenzo[d]thiazole
- 2-Iodo-4,6,7-trichlorobenzo[d]thiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7HBrCl3NS |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-bromo-4,6,7-trichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H |
Clé InChI |
NIDAMFDKVHRMMI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



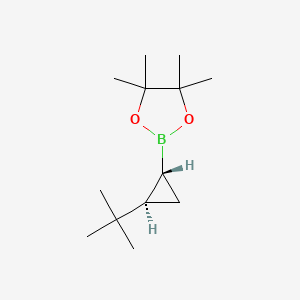
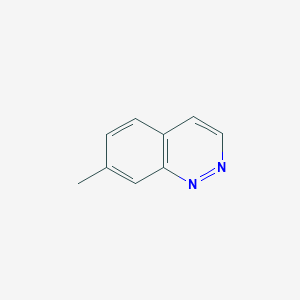
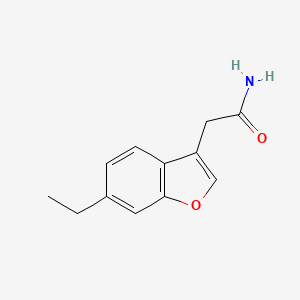
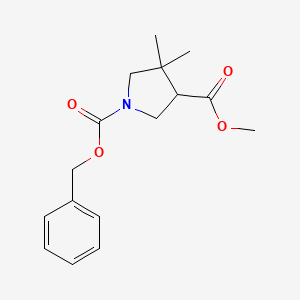
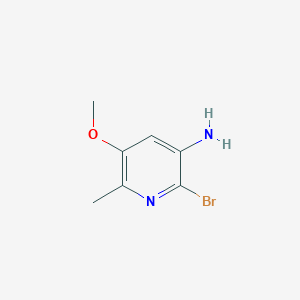
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)


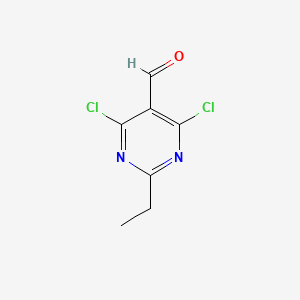
propanoic acid](/img/structure/B12952765.png)


![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
